

# PRO-LAD: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PRO-LAD**, or 6-propyl-6-nor-lysergic acid diethylamide, is a synthetic ergoline derivative and a structural analog of lysergic acid diethylamide (LSD).[1][2] As a member of the lysergamide class of compounds, it is of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry for its psychedelic properties and its potential to elucidate the structure-activity relationships of serotonergic receptor ligands.[3][4] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and pharmacology of **PRO-LAD**, with a focus on presenting quantitative data and experimental methodologies.

#### **Chemical Structure and Properties**

**PRO-LAD** is characterized by a propyl group substituted at the N6 position of the nor-lysergic acid diethylamide scaffold.[2] This modification distinguishes it from LSD, which possesses a methyl group at the same position.[2] The core structure is a tetracyclic ergoline ring system, which incorporates fused indole and quinoline moieties.[3]

Table 1: Chemical and Physical Properties of PRO-LAD



Property	Value	Reference
IUPAC Name	(6aR,9R)-N,N-diethyl-7-propyl- 6,6a,8,9-tetrahydro-4H- indolo[4,3-fg]quinoline-9- carboxamide	[3]
Synonyms	6-propyl-6-nor-lysergic acid diethylamide, N-PropylnorLSD	[5]
CAS Number	65527-63-1	[5]
Molecular Formula	C22H29N3O	[3]
Molecular Weight	351.50 g/mol	[3]
Melting Point	87-88 °C	[6]
Boiling Point	Data not available	_
Solubility	Data not available	_
рКа	Data not available	
Appearance	Neat	[5]

## **Synthesis**

The synthesis of **PRO-LAD** was first described by Hoffman and Nichols in 1985 as part of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives.[6] The general synthetic scheme involves the alkylation of nor-lysergic acid diethylamide.

## Experimental Protocol: Synthesis of 6-Propyl-6-nor-Lysergic Acid Diethylamide (PRO-LAD)

A detailed protocol for the synthesis of **PRO-LAD** can be adapted from the general method described for N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. The key step is the alkylation of the secondary amine at the N6 position of the ergoline nucleus.

• Starting Material: Nor-lysergic acid diethylamide (nor-LSD).



- Alkylation Agent: 1-lodopropane.
- Base: Potassium carbonate (K2CO3).
- Solvent: Dimethylformamide (DMF).

#### Procedure:

- Nor-lysergic acid diethylamide is dissolved in anhydrous dimethylformamide.
- An excess of potassium carbonate is added to the solution to act as a base.
- 1-lodopropane is added to the reaction mixture.
- The mixture is stirred at room temperature for an extended period (e.g., 9 hours, as reported for the n-propyl derivative) to allow the alkylation reaction to proceed.[6]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product is achieved by chromatography to afford pure **PRO-LAD**.[6]

Note: This is a generalized protocol based on the synthesis of related compounds. The specific reaction conditions, such as temperature and reaction time, may require optimization for the synthesis of **PRO-LAD**.

### **Pharmacology**

**PRO-LAD** is a potent psychedelic agent that is believed to exert its effects primarily through its interaction with the serotonin 5-HT2A receptor.[4] It is classified as a partial agonist at this receptor, similar to LSD.[4]

#### **Receptor Binding Affinity**



Quantitative data on the binding affinity of **PRO-LAD** at various neurotransmitter receptors is crucial for understanding its pharmacological profile. While a comprehensive screening across a wide range of receptors is not readily available in the public domain, its affinity for key serotonin receptors has been noted.[4]

Table 2: Receptor Binding Affinities of **PRO-LAD** (Ki in nM)

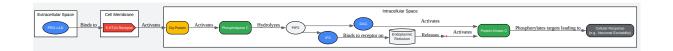
Receptor	Ki (nM)
5-HT1A	Data not available
5-HT2A	Data not available
5-HT2C	Data not available

Note: Specific Ki values for **PRO-LAD** are not currently available in the cited literature. The table indicates the receptors for which it is known to have an affinity.

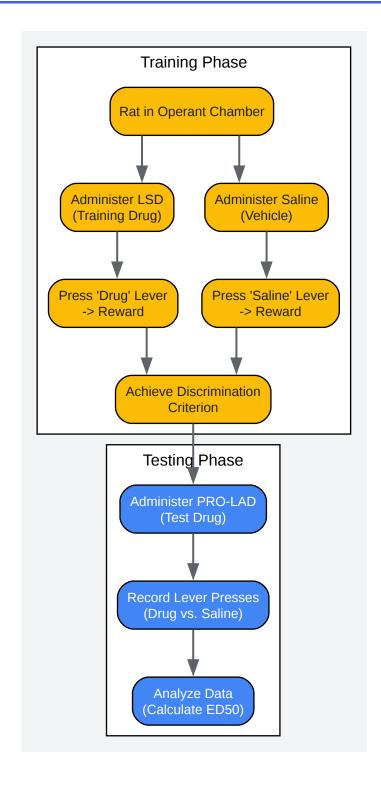
#### **5-HT2A Receptor Signaling Pathway**

The psychedelic effects of **PRO-LAD** are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.









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- To cite this document: BenchChem. [PRO-LAD: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450959#pro-lad-chemical-structure-and-properties]

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